molecular formula C35H39CuN4O4+ B10778207 copper;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid

copper;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid

Cat. No.: B10778207
M. Wt: 643.3 g/mol
InChI Key: WLMGFVUEDVZKTK-UHFFFAOYSA-M
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Description

N-Methylmesoporphyrin containing copper is a small molecule that belongs to the class of porphyrins. Porphyrins are compounds containing a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups to form a macrocyclic structure. This compound is known for its experimental use and has a chemical formula of C₃₅H₃₉CuN₄O₄ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylmesoporphyrin containing copper involves the metalation of mesoporphyrin IX with copper ions. The process typically includes the reaction of mesoporphyrin IX with a copper salt, such as copper(II) acetate, in the presence of a base like pyridine. The reaction is carried out under reflux conditions to ensure complete metalation .

Industrial Production Methods

Industrial production methods for N-Methylmesoporphyrin containing copper are not well-documented due to its experimental nature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methylmesoporphyrin containing copper undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper, while reduction reactions may produce lower oxidation states.

Mechanism of Action

The mechanism of action of N-Methylmesoporphyrin containing copper involves its interaction with specific molecular targets. The compound is known to target ferrochelatase, an enzyme involved in heme biosynthesis . By binding to ferrochelatase, it inhibits the enzyme’s activity, affecting the heme production pathway. Additionally, its interaction with G-quadruplex DNA structures stabilizes these non-canonical DNA forms, influencing genomic stability and potentially affecting cancer cell proliferation .

Properties

Molecular Formula

C35H39CuN4O4+

Molecular Weight

643.3 g/mol

IUPAC Name

copper;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid

InChI

InChI=1S/C35H40N4O4.Cu/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28;/h14-17H,8-13H2,1-7H3,(H3,36,37,38,40,41,42,43);/q;+2/p-1

InChI Key

WLMGFVUEDVZKTK-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3C)C=C4C(=C(C(=CC5=NC(=CC1=N2)C(=C5CCC(=O)O)C)[N-]4)CCC(=O)O)C)C)CC)C.[Cu+2]

Origin of Product

United States

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